![molecular formula C11H16N2O4 B1375313 tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate CAS No. 1251012-01-7](/img/structure/B1375313.png)

tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate

Overview

Description

Tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate, otherwise known as TBHP, is a heterocyclic compound belonging to the class of pyrrolo[3,4-d]oxazoles. It is a colorless solid with a molecular weight of 222.26 g/mol and has a melting point of 196-198°C. TBHP is widely used in the synthesis of various organic compounds, and has recently become the focus of scientific research due to its various applications in biochemistry, physiology, and other fields.

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile intermediate in the synthesis of a variety of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive properties .

Biological Evaluation

The compound and its derivatives have been characterized and evaluated for biological activities. For instance, antibacterial and antifungal activities have been studied against several microorganisms, showing moderate activity . This highlights its potential use in developing new antimicrobial agents.

Drug Discovery

Incorporation of the compound’s derivatives into drug discovery is significant due to the conformational flexibility and polar nitrogen atoms, which enhance interaction with macromolecules . This flexibility makes it a valuable building block in the field of medicinal chemistry.

Antiviral Research

Derivatives of this compound have shown promise in antiviral research. Compounds containing five-membered heteroaryl amines, similar in structure to tert-butyl 2-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate, have exhibited antiviral activity against viruses such as the Newcastle disease virus .

Cancer Treatment

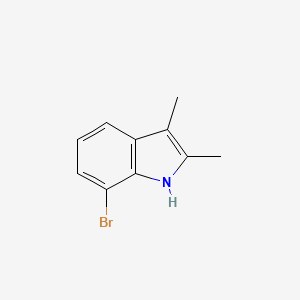

Indole derivatives, which can be synthesized using this compound, play a crucial role in cell biology and are used as biologically active compounds for treating cancer cells . The importance of indoles in natural products and drugs underscores the compound’s relevance in oncological research.

Heterocyclic Chemistry

The compound is used in heterocyclic chemistry to create scaffolds like pyrrolopyrazine, which are biologically active and contain pyrrole and pyrazine rings. These scaffolds exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mechanism of Action

The mechanism of action of a specific oxazole derivative would depend on its structure and the target it interacts with. In general, these compounds might interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. This can lead to changes in the conformation or activity of the target, which can then affect downstream biochemical pathways .

The pharmacokinetics of oxazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), would also depend on their specific structures. Factors that could influence the pharmacokinetics include the compound’s size, charge, lipophilicity, and the presence of specific functional groups .

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways that are affected. This could include changes in gene expression, protein activity, or cellular signaling .

Environmental factors that could influence the compound’s action, efficacy, and stability include pH, temperature, and the presence of other molecules or ions in the solution .

properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-4-7-8(5-13)16-9(6-14)12-7/h14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJWKTXUJDICQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1375233.png)

![tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B1375239.png)

![N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B1375240.png)

![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)

![1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B1375245.png)

![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)

![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)